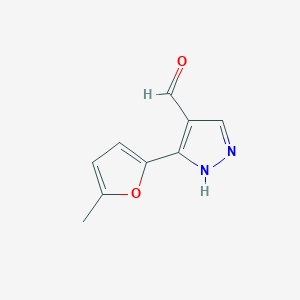

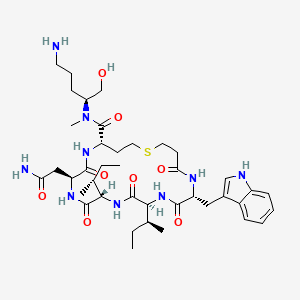

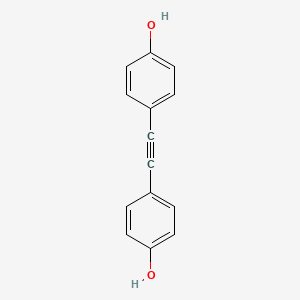

![molecular formula C20H18O8 B1609751 Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate CAS No. 36978-36-6](/img/structure/B1609751.png)

Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate

Übersicht

Beschreibung

Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate (TMB) is a highly versatile and widely used compound in scientific research. TMB is a fluorescent probe that is commonly used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

- Scientific Field : Polymer Science .

- Summary of the Application : Tetramethyl biphenyl backboned hyperbranched epoxy resins (BPHBEs) were synthesized and used as an efficient toughening modifier for two epoxy curing systems .

- Methods of Application or Experimental Procedures : BPHBEs were synthesized through a simple one-pot A2 + B3 polycondensation reaction. They were then incorporated into epoxy/anhydride and epoxy/jeffamine curing systems .

- Results or Outcomes : The addition of BPHBE to the formulation did not significantly affect the curing process. BPHBE was found to significantly toughen both systems without much trade-offs in their strength, modulus and Tg .

Application in Coordination Chemistry

- Scientific Field : Coordination Chemistry .

- Summary of the Application : Tetramethyl biphenyl backboned ligand was used in the synthesis of a cyclometallated ruthenium complex .

- Methods of Application or Experimental Procedures : The ligand was synthesized by a simple one-pot A2 + B3 polycondensation reaction. It was then used in the synthesis of a cyclometallated ruthenium complex .

- Results or Outcomes : The resulting complex showed promising optical and luminescence properties. It was suggested that the complex could be used as a photosensitizer .

Application in Enzymatic Assay

- Scientific Field : Biochemistry .

- Summary of the Application : 3,3’,5,5’-Tetramethylbenzidine or TMB is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays (ELISA) .

- Methods of Application or Experimental Procedures : TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .

- Results or Outcomes : The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour . This colour change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Application in Toughening Epoxy Resins

- Scientific Field : Material Science .

- Summary of the Application : Tetramethyl biphenyl backboned hyperbranched epoxy resins (BPHBEs) were synthesized and used as an efficient toughening modifier for two epoxy curing systems .

- Methods of Application or Experimental Procedures : BPHBEs were synthesized through a simple one-pot A2 + B3 polycondensation reaction. They were then incorporated into epoxy/anhydride and epoxy/jeffamine curing systems .

- Results or Outcomes : The addition of BPHBE to the formulation did not significantly affect the curing process. BPHBE was found to significantly toughen both systems without much trade-offs in their strength, modulus and Tg .

Application in Enzyme-Linked Immunosorbent Assays (ELISA)

- Scientific Field : Biochemistry .

- Summary of the Application : 3,3’,5,5’-Tetramethylbenzidine or TMB is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays (ELISA) .

- Methods of Application or Experimental Procedures : TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .

- Results or Outcomes : The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour . This colour change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Application in Solar Radiation Absorption

- Scientific Field : Coordination Chemistry .

- Summary of the Application : Ligand 3,3’,5,5’-tetramethyl-1,1’-biphenyl-4,4’-bipyrazole (L) is potentially capable of forming both mononuclear and binuclear complexes due to two coordination sites .

- Methods of Application or Experimental Procedures : Mononuclear complexes with this ligand should efficiently absorb solar radiation owing to the presence of many electron-donor groups .

- Results or Outcomes : The resulting complex showed promising optical and luminescence properties .

Eigenschaften

IUPAC Name |

dimethyl 3-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-25-17(21)13-9-8-11(10-15(13)19(23)27-3)12-6-5-7-14(18(22)26-2)16(12)20(24)28-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUZCUGHNARCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452370 | |

| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |

CAS RN |

36978-36-6 | |

| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

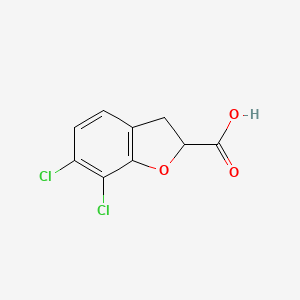

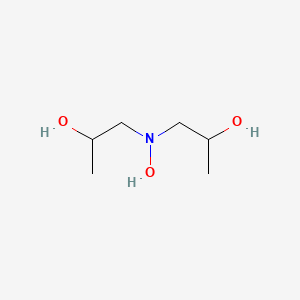

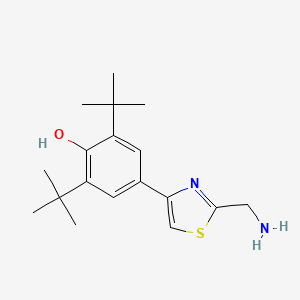

![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)